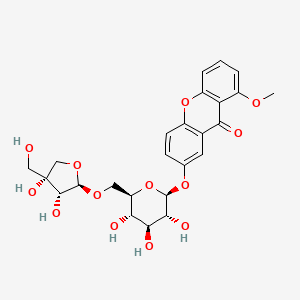
Wattersiixanthone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wattersiixanthone A is a natural product found in Polygala wattersii with data available.
Aplicaciones Científicas De Investigación
Discovery and Chemical Characterization
Wattersiixanthone A, along with another xanthone glycoside, was identified as a new compound isolated from the roots of Polygala wattersii. This discovery was part of a study that elucidated the chemical structures of these compounds based on chemical and spectroscopic evidence, highlighting the importance of natural sources in discovering novel chemical entities (Kobayashi, Miyase, Suzuki, Noguchi, & Chen, 2000).
Potential in Polymer Research and Applications
Thioxanthones, a category to which Wattersiixanthone A is related, have been extensively utilized in photochemical induction of polymerization processes. The adaptability of thioxanthones for bearing different functionalities and their application in various modes of photopolymerization, particularly in bi-molecular photoinitiation, make them a subject of interest in polymer chemistry. This research highlights the role of compounds like Wattersiixanthone A in advancing photopolymerization technology (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Propiedades
Nombre del producto |
Wattersiixanthone A |
|---|---|
Fórmula molecular |
C25H28O13 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O13/c1-33-14-3-2-4-15-17(14)18(27)12-7-11(5-6-13(12)37-15)36-23-21(30)20(29)19(28)16(38-23)8-34-24-22(31)25(32,9-26)10-35-24/h2-7,16,19-24,26,28-32H,8-10H2,1H3/t16-,19-,20+,21-,22+,23-,24-,25-/m1/s1 |
Clave InChI |
WKNUCCYIYBTPQS-AXEGIZQFSA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Sinónimos |
wattersii-xanthone A wattersiixanthone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



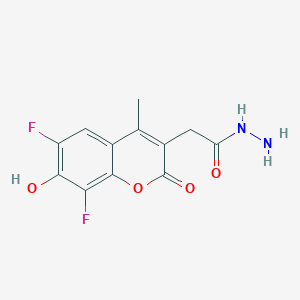
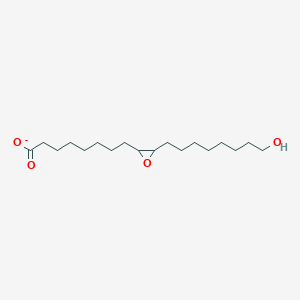
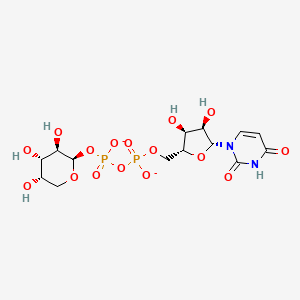
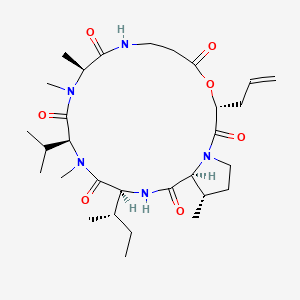
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
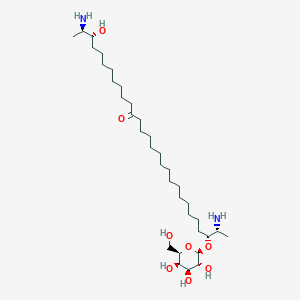
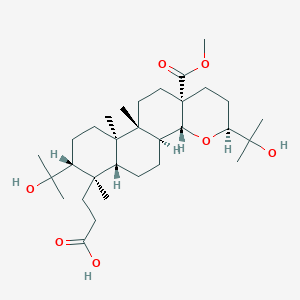
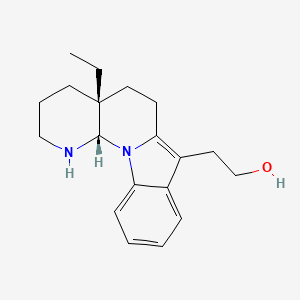
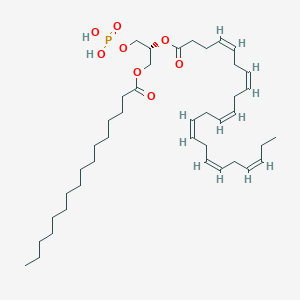
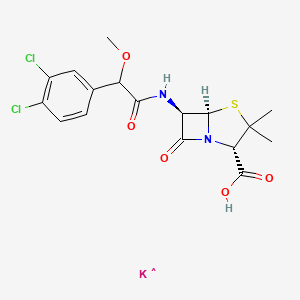
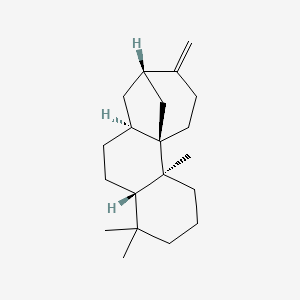
![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
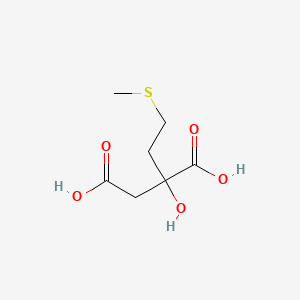
![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)